Clominorex

Description

Classical Synthetic Approaches for Clominorex and Related Oxazolines

The foundational synthesis of this compound and similar aminorex derivatives typically involves a cyclization reaction to form the characteristic oxazoline ring.

The classical synthetic route for this compound commences with 2-amino-1-(4-chlorophenyl)ethanol as the primary starting material. This precursor features a phenyl ring substituted with a chlorine atom, which is essential for the final this compound structure. Cyanogen bromide serves as the cyclization agent, facilitating the ring closure to form the oxazoline ring. The reaction is generally conducted under controlled temperature conditions to ensure selective cyclization and minimize unwanted side reactions.

A general reaction pathway for the classical synthesis can be summarized as follows:

| Step | Reactants | Reagents/Conditions | Product | Notes |

| 1 | 2-amino-1-(4-chlorophenyl)ethanol | Cyanogen bromide | This compound (racemic mixture) | Cyclization to form the oxazoline ring |

A significant characteristic of the classical synthetic method for this compound is the formation of a racemic mixture. This occurs because the conventional synthesis does not inherently control the stereochemistry at the chiral center within the oxazoline ring, leading to an equal proportion of both enantiomers. For applications requiring a specific enantiomer, further purification or resolution steps are necessary to separate the racemic mixture.

Enantioselective Synthesis of this compound Analogues

Research efforts have been directed towards developing more cost-effective and stereoselective routes for this compound and its enantiopure analogues. Enantioselective synthesis is crucial for isolating the active enantiomer, which can improve the pharmacological profile of such compounds.

One approach to achieving enantiopure aminorex analogues, adaptable for this compound synthesis, involves the use of chiral styrene oxide derivatives. This method allows for asymmetric synthesis, leading to the isolation of the desired active enantiomer. Chiral oxazolines themselves are widely recognized as versatile chiral auxiliaries and ligands in asymmetric synthesis, capable of inducing asymmetry in various chemical transformations. They can be prepared from chiral, nonracemic amino alcohols, which are often derived from amino acids. The rigidity or precomplexation of reactants in these systems can contribute to high optical yields.

Catalytic methods, particularly those involving metal-bis(oxazoline) complexes, have been successfully employed in asymmetric catalysis to promote stereospecific transformations. These complexes, often with a 1:1 metal/ligand ratio, are designed to induce asymmetry during the reaction.

The preparation of enantiomerically enriched amino alcohols, which are critical intermediates that cyclize to form this compound, often involves asymmetric reduction of keto precursors. This step is performed in the presence of weak bases and terminal reductants to achieve stereocontrol. Asymmetric reduction of carbonyl groups using chiral reagents like chlorodiisopinocampheylborane (DIP-chloride) is a known method for introducing chirality. Furthermore, recent advancements in asymmetric photoredox catalysis have enabled enantioselective radical cyclization reactions to afford β-amino alcohols derived from oxazolines, which can then be converted to other chiral products.

Optimization of this compound Synthesis for Research Purity and Scalability

Optimization of this compound synthesis for research purity and scalability is a critical aspect for its utility in scientific investigations and potential larger-scale production. Analytical techniques such as X-ray Diffraction (XRD), Nuclear Magnetic Resonance (NMR), and Differential Scanning Calorimetry (DSC) are indispensable for confirming the identity, purity, and polymorphic form of both intermediates and the final compound. These analytical data are vital as polymorphic forms can influence properties like bioavailability.

The choice of synthetic route is heavily influenced by the intended application, the required purity, and the feasibility of scaling up the process. While classical methods are efficient, they yield racemic mixtures that necessitate additional resolution steps. Asymmetric synthesis routes offer improved pharmacological specificity by producing enantiopure compounds, but they may introduce increased complexity and cost. Patents related to the synthesis of this compound analogues emphasize comprehensive synthetic pathways, including the preparation of intermediates and final compounds through steps like acyl chloride formation and amide bond formation, aiming for high purity and the possibility of producing pharmaceutically acceptable salts. Improved processes for related compounds have focused on reducing the number of steps, minimizing the use of protecting groups, circumventing low-yielding steps, and employing asymmetric reduction to establish chiral centers, often without the need for chiral chromatography. Such advancements aim to provide efficient, scalable, and cost-effective preparation methods.

Propriétés

Numéro CAS |

3876-10-6 |

|---|---|

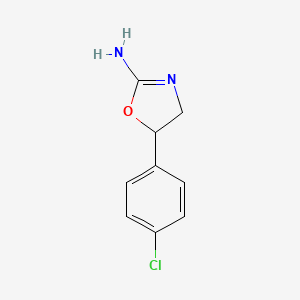

Formule moléculaire |

C9H9ClN2O |

Poids moléculaire |

196.63 g/mol |

Nom IUPAC |

5-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine |

InChI |

InChI=1S/C9H9ClN2O/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-4,8H,5H2,(H2,11,12) |

Clé InChI |

HAHOPPGVHWVBRR-UHFFFAOYSA-N |

SMILES |

C1C(OC(=N1)N)C2=CC=C(C=C2)Cl |

SMILES canonique |

C1C(OC(=N1)N)C2=CC=C(C=C2)Cl |

Autres numéros CAS |

3876-10-6 |

Origine du produit |

United States |

Synthetic Strategies and Preparative Methodologies for Clominorex

Optimization of Clominorex Synthesis for Research Purity and Scalability

Strategies for Achieving High Purity in Laboratory Synthesis

Achieving high purity in the laboratory synthesis of this compound is paramount for its characterization and any subsequent research applications. Several analytical and synthetic strategies are employed to ensure the isolation of a highly pure compound.

One primary approach involves rigorous analytical characterization of both the intermediates and the final product. Techniques such as X-ray Diffraction (XRD) are utilized to confirm the crystalline forms of both intermediates and final compounds, which can also reveal the presence of different polymorphic forms that might influence physical properties. Carbon-13 Nuclear Magnetic Resonance (CPMAS ¹³C NMR) spectroscopy is employed to verify the chemical environment of carbon atoms within the molecule, thereby confirming successful synthesis and structural integrity. Additionally, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are routinely used for purity assessment and identification of impurities. General Nuclear Magnetic Resonance (NMR) spectroscopy is also a standard tool for structural elucidation and purity determination.

Considerations for Reproducibility in Synthetic Protocols

Reproducibility is a critical aspect of any chemical synthesis, ensuring that the same results can be consistently obtained across different experiments and laboratories. For this compound, several factors contribute to the reproducibility of its synthetic protocols.

The foundational synthesis of aminorex derivatives, including this compound, is well-documented and considered a straightforward and widely used method. This classical route typically begins with 2-amino-1-(4-chlorophenyl)ethanol as the starting material, which undergoes cyclization with cyanogen bromide. The reaction conditions, particularly temperature, are carefully controlled to promote selective cyclization and prevent the formation of undesirable side reactions, which is essential for consistent yields and purity.

An alternative, more stereoselective route involves the use of chiral styrene oxide derivatives and asymmetric reducing agents, leading to enantiopure this compound. The development of such routes, which minimize protecting groups and circumvent low-yielding steps, further contributes to the efficiency and reproducibility of the synthesis, especially when access to a single enantiomer is desired without relying on chromatographic separation.

To ensure high reproducibility in laboratory settings, it is crucial to meticulously document all synthesis protocols. This includes precise details regarding reagent ratios, reaction temperatures, and purification steps. Comprehensive characterization of the synthesized compounds using analytical techniques such as NMR, HPLC, and mass spectrometry, with cross-referencing against published spectral data, is also vital. For enhanced transparency and to facilitate replication by other researchers, depositing detailed protocols in open-access repositories is a recommended best practice.

Chemical Reactivity and Derivatization Studies of Clominorex

Fundamental Chemical Transformations of the Clominorex Scaffold

This compound undergoes several fundamental chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.

Oxidation Reactions and Associated Products

This compound can be oxidized to yield corresponding oxazoles. A common oxidizing agent employed in such reactions is potassium permanganate. The specific products formed depend on the reaction conditions and the chosen oxidizing agent.

Reduction Reactions Leading to Amine Derivatives

Reduction reactions are capable of converting this compound into its amine derivatives. Lithium aluminum hydride is a frequently used reducing agent for this purpose. This transformation involves the reduction of the imine functionality within the oxazolidin-imine ring to an amine.

Nucleophilic Substitution Reactions of the Chlorophenyl Moiety

The chlorophenyl group, an aryl halide moiety within the this compound structure, is susceptible to nucleophilic substitution reactions. These reactions can lead to the formation of diverse derivatives by replacing the chlorine atom with various nucleophiles. Sodium methoxide is cited as a common nucleophile utilized in these substitution reactions.

Strategies for Chemical Derivatization of this compound

Chemical derivatization of this compound is undertaken for various analytical and mechanistic purposes, enhancing its properties for detection, separation, and investigation.

Preparation of Isotopic Analogs for Mechanistic Investigations

The preparation of isotopic analogs of this compound is a valuable strategy for mechanistic investigations. Isotopic labeling involves the incorporation of specific isotopes (e.g., deuterium, tritium, carbon-13, carbon-14, or fluorine-18) into the compound's structure. This can be achieved through various synthetic methods, utilizing isotopically-labeled reagents in place of their non-labeled counterparts.

Isotopic analogs are particularly useful for tracing metabolic pathways, understanding reaction mechanisms, and for quantitative analysis in complex matrices. For instance, radiolabeled forms have been used in studies to map the distribution of specific transporters in biological systems, and carbon-14 labeled methyl groups have been instrumental in elucidating transmethylation mechanisms. The ability to prepare such analogs allows for detailed studies into the chemical behavior and fate of this compound within various systems.

Derivatization for Stereoisomer Resolution via Chiral Auxiliaries

The resolution of racemic this compound into its pure enantiomers can, in principle, be achieved through derivatization with chiral auxiliaries. This indirect method of enantiomer separation involves converting the enantiomeric mixture into a mixture of diastereomers, which possess distinct physicochemical properties and can therefore be separated by conventional physical methods. Once separated, the chiral auxiliary is typically cleaved to regenerate the desired enantiomer of this compound.

Mechanism of Derivatization and Resolution: The process generally involves the following steps:

Diastereomer Formation: The racemic this compound, acting as a chiral amine (due to the basic nature of the oxazoline amine and the chiral center at C5), would react with an enantiomerically pure chiral acid (the chiral auxiliary). This reaction forms a pair of diastereomeric salts. For instance, if (R)-Clominorex and (S)-Clominorex are present in a racemic mixture, and an enantiomerically pure (R)-chiral acid is used, the resulting mixture would consist of (R)-Clominorex·(R)-chiral acid salt and (S)-Clominorex·(R)-chiral acid salt. These two salts are diastereomers.

Separation of Diastereomers: Since diastereomers have different physical properties (e.g., solubility, melting points, chromatographic retention times), they can be separated using standard laboratory techniques. Fractional crystallization is a common method for separating diastereomeric salts, exploiting their differential solubilities in a given solvent system. Alternatively, chromatographic methods, such as high-performance liquid chromatography (HPLC) on achiral stationary phases, can be employed to separate the diastereomers.

Cleavage of Chiral Auxiliary: After separating the diastereomeric salts, each pure diastereomer is treated to cleave the bond formed with the chiral auxiliary, regenerating the enantiomerically pure this compound. For diastereomeric salts, this typically involves a simple acid-base workup to liberate the free amine and recover the chiral acid. The chiral auxiliary can often be recovered and recycled for subsequent resolutions.

Common Chiral Auxiliaries: For compounds like this compound, which possess a basic nitrogen atom, enantiomerically pure carboxylic acids are frequently employed as chiral auxiliaries to form diastereomeric salts. Examples of such chiral acids include:

(+)-Tartaric acid (R,R)

(-)-Dibenzoyl-L-tartaric acid

(+)-Camphorsulfonic acid

(-)-Mandelic acid

While the general principles of derivatization for chiral resolution are well-established and widely applied in organic synthesis , specific detailed research findings or explicit data tables pertaining to the derivatization of this compound for stereoisomer resolution via chiral auxiliaries were not found in the available search results. Studies often discuss the application of these methods to similar compounds or general classes of molecules, such as other aminorex analogues or chiral amines . For instance, derivatization with α-methoxyphenylacetic acid (MPA) has been used for determining the absolute configuration of chiral secondary alcohols, illustrating the principle of using chiral derivatizing agents to form diastereomers for analysis . However, direct experimental data for this compound itself using this specific method is not detailed in the accessible literature.

Therefore, while the theoretical pathway for resolving racemic this compound via chiral auxiliary derivatization is clear and follows established chemical principles, specific experimental conditions, yields, enantiomeric excesses, and detailed spectroscopic data for this compound derivatization studies are not available from the provided search results. Such studies would typically involve optimizing the choice of chiral auxiliary, solvent, temperature, and concentration to achieve high diastereomeric excess and efficient separation, followed by characterization of the resolved enantiomers (e.g., by specific rotation, chiral HPLC, or NMR spectroscopy of derivatives).

Pharmacological and Molecular Interaction Research of Clominorex Non-human and Theoretical

Proposed Mechanisms of Action and Neurotransmitter System Modulation

Clominorex primarily exerts its effects by modulating key neurotransmitter systems, particularly those involving monoamines. Its actions are characteristic of sympathomimetic agents, influencing both neurotransmitter release and reuptake pathways.

Sympathomimetic Activity and Catecholamine Release Pathways

This compound functions as a sympathomimetic agent, mimicking the actions of endogenous sympathetic neurotransmitters such as norepinephrine and dopamine. This classification implies that it can activate the sympathetic nervous system either directly via adrenergic receptors or indirectly by increasing endogenous catecholamine levels . A primary proposed mechanism involves the stimulation of norepinephrine and dopamine release . Sympathomimetic drugs can increase the concentration of these catecholamines in the synapse, leading to enhanced neurotransmission . This release can occur through various complex mechanisms, including the displacement of stored endogenous catecholamines from within presynaptic vesicles .

Mechanisms of Neurotransmitter Reuptake Inhibition

Beyond stimulating release, sympathomimetic compounds like this compound can also influence neurotransmitter levels by inhibiting their reuptake. Reuptake inhibitors are a class of drugs that block the transporter-mediated reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron . This inhibition leads to an increase in the extracellular concentrations of the neurotransmitters, thereby enhancing neurotransmission . For monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, reuptake inhibition by various psychostimulants and antidepressants is a well-established mechanism for increasing their synaptic availability . Given this compound's sympathomimetic profile and its reported modulation of neurotransmitter pathways, it is theoretically implicated in mechanisms that could involve the inhibition of monoamine reuptake, contributing to increased synaptic levels of norepinephrine, dopamine, and potentially serotonin .

Molecular Targets and Receptor Binding Studies (In Vitro/In Silico)

Research into this compound's molecular interactions involves identifying the specific receptors and transporters it engages with, often utilizing in vitro and in silico methodologies to characterize these binding events.

Adrenergic and Dopaminergic Receptor Engagement Investigations

Molecular research indicates that this compound's targets include adrenergic and dopaminergic receptors . Adrenergic receptors, which are activated by norepinephrine and epinephrine, and dopaminergic receptors, activated by dopamine, are crucial components of the sympathetic nervous system . In vitro studies, such as receptor-binding assays, are routinely employed to characterize drug targets by measuring the compound's affinity for specific receptors . In silico methods, including molecular docking and simulations, are also valuable tools for predicting and investigating the binding features and interactions of compounds with target proteins, such as dopamine receptors . These computational approaches can provide insights into how this compound might engage with different subtypes of adrenergic (e.g., α1, β1) and dopaminergic (e.g., D1, D2) receptors, which are known to mediate various physiological effects of their respective neurotransmitters .

Exploration of Serotonergic System Interactions

The serotonergic system is another key area of interest in the study of this compound. This compound has been noted to modulate serotonin levels . The serotonergic system, involving serotonin (5-hydroxytryptamine, 5-HT) and its numerous receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C), plays a widespread role in central nervous system function . Drugs can interact with this system by altering serotonin transmission, for instance, through reuptake inhibition or direct receptor binding . Theoretical investigations, potentially supported by in silico modeling, could explore how this compound's structure might allow it to interact with specific serotonin transporters (SERT) or serotonin receptor subtypes, contributing to its observed modulation of serotonin levels .

Investigation of Trace Amine-Associated Receptor Interactions

Trace amine-associated receptors (TAARs), particularly TAAR1, represent an emerging area of pharmacological research for compounds with sympathomimetic properties. TAAR1 is an intracellular G protein-coupled receptor that is potently activated by endogenous trace amines and psychostimulants like amphetamine . This receptor plays a significant role in regulating neurotransmission in dopamine, norepinephrine, and serotonin neurons within the central nervous system . Given this compound's structural relationship to aminorex and its classification as a sympathomimetic, theoretical investigations would consider its potential to interact with TAAR1. Activation of TAAR1 can indirectly modulate the activity of monoamines, and TAAR1 agonists have been shown to influence dopaminergic activity . Therefore, exploring the binding and functional engagement of this compound with TAARs, through in silico studies or future in vitro assays, would be a pertinent avenue for comprehensive molecular characterization.

Compound Names and PubChem CIDs

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how modifications to a chemical structure influence its biological activity. For compounds like this compound, SAR investigations aim to identify key structural features responsible for their pharmacological effects and to guide the design of novel analogs with improved properties.

Effects of Structural Modifications on In Vitro Biological Activity

Research on 2-amino-5-aryl-2-oxazolines, the class to which this compound belongs, has shown that the nature and position of substituents on the benzene ring significantly impact anorectic activity. For instance, the p-chloro analog (this compound) was found to be more than twice as potent as the parent compound, 2-amino-5-phenyl-2-oxazoline (Aminorex). Similarly, the p-fluoro compound (Fluminorex) exhibited approximately four times the activity of Aminorex. Conversely, chloro substituents at the ortho and meta positions were detrimental to activity. A trifluoromethyl group at the meta or para position resulted in compounds with activity comparable to Aminorex.

Major alterations to the core structure of 2-amino-5-phenyl-2-oxazoline, such as the fully aromatic 2-amino-5-phenyloxazole, the parent 2-amino-2-oxazoline, or ring-methylated compounds, generally led to a loss of activity. This suggests that the dihydro-oxazoline ring and the aryl substitution at the 5-position are critical for maintaining biological activity.

The pharmacological profile of this compound indicates its activity as a serotonin-norepinephrine-dopamine releasing agent (SNDRA). In in vitro assays, its half-maximal effective concentration (EC₅₀) values for inducing monoamine neurotransmitter release are: norepinephrine (26.4 nM), dopamine (49.4 nM), and serotonin (193 nM).

Table 1: In Vitro Monoamine Release EC₅₀ Values for this compound| Neurotransmitter | EC₅₀ (nM) |

| Norepinephrine | 26.4 |

| Dopamine | 49.4 |

| Serotonin | 193 |

Scaffold Exploration and Design of Functional Analogs

The oxazolidin-imine scaffold of this compound is considered unique among appetite suppressants, distinguishing it from older anorexiants that typically possess a phenethylamine backbone. Scaffold hopping, a strategy in drug discovery, involves modifying the central core structure of a molecule to create novel chemotypes while retaining or improving biological activity. This approach can involve minor modifications, such as replacing or swapping atoms within a ring, or more extensive ring opening and closures.

Comparative Pharmacological Profiling with Analogous Chemical Entities (Non-Human)

Comparing the pharmacological profile of this compound with analogous chemical entities provides insights into its unique properties and mechanistic differences within the broader class of central nervous system modulators.

Structural and Mechanistic Similarities within the 2-Amino-5-Aryl-Oxazoline Class

This compound is a member of the 2-amino-5-aryl-oxazoline group, which includes other compounds such as aminorex, 4-methylaminorex, and fluminorex. These compounds share a common 4,5-dihydro-1,3-oxazol-2-amine core structure with an aryl substituent at the 5-position.

Mechanistically, many compounds within this class, including this compound and aminorex, function as monoamine releasing agents, specifically affecting norepinephrine, dopamine, and serotonin neurotransmission. This shared mechanism contributes to their sympathomimetic and central nervous system stimulant effects. For example, aminorex also acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), with EC₅₀ values for monoamine release comparable to this compound.

Table 2: Comparative In Vitro Monoamine Release EC₅₀ Values for Aminorex and this compound| Neurotransmitter | Aminorex EC₅₀ (nM) | This compound EC₅₀ (nM) |

| Norepinephrine | 26.4 | 26.4 |

| Dopamine | 49.4 | 49.4 |

| Serotonin | 193 | 193 |

Beyond their monoamine-releasing activity, aminorex is also a weak agonist of serotonin 5-HT₂ receptors, including 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors. Its EC₅₀ values for activation of these receptors are 4,365 nM for 5-HT₂A, 870 nM for 5-HT₂B, and 525 nM for 5-HT₂C. While specific receptor agonistic data for this compound on these receptors is also available, it similarly shows agonistic activity on 5-HT₂A (4,365 nM), 5-HT₂B (870 nM), and 5-HT₂C (525 nM) receptors.

Differential Pharmacological Profiles Compared to Other Central Nervous System Modulators (Non-Human)

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 19752 |

| Aminorex | 16630 |

| 4-Methylaminorex | 92196 |

| Fluminorex | 24100 |

| 4'-Fluoroaminorex | 2967-77-3* |

| 4'-Fluoro-4-methylaminorex | 134080816 |

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how modifications to a chemical structure influence its biological activity. For compounds like this compound, SAR investigations aim to identify key structural features responsible for their pharmacological effects and to guide the design of novel analogs with improved properties.

Effects of Structural Modifications on In Vitro Biological Activity

Research on 2-amino-5-aryl-2-oxazolines, the class to which this compound belongs, has shown that the nature and position of substituents on the benzene ring significantly impact anorectic activity. For instance, the p-chloro analog (this compound) was found to be more than twice as potent as the parent compound, 2-amino-5-phenyl-2-oxazoline (Aminorex). Similarly, the p-fluoro compound (Fluminorex) exhibited approximately four times the activity of Aminorex. Conversely, chloro substituents at the ortho and meta positions were detrimental to activity. A trifluoromethyl group at the meta or para position resulted in compounds with activity comparable to Aminorex.

Major alterations to the core structure of 2-amino-5-phenyl-2-oxazoline, such as the fully aromatic 2-amino-5-phenyloxazole, the parent 2-amino-2-oxazoline, or ring-methylated compounds, generally led to a loss of activity. This suggests that the dihydro-oxazoline ring and the aryl substitution at the 5-position are critical for maintaining biological activity.

The pharmacological profile of this compound indicates its activity as a serotonin-norepinephrine-dopamine releasing agent (SNDRA). In in vitro assays, its half-maximal effective concentration (EC₅₀) values for inducing monoamine neurotransmitter release are: norepinephrine (26.4 nM), dopamine (49.4 nM), and serotonin (193 nM).

Table 1: In Vitro Monoamine Release EC₅₀ Values for this compound| Neurotransmitter | EC₅₀ (nM) |

| Norepinephrine | 26.4 |

| Dopamine | 49.4 |

| Serotonin | 193 |

Scaffold Exploration and Design of Functional Analogs

The oxazolidin-imine scaffold of this compound is considered unique among appetite suppressants, distinguishing it from older anorexiants that typically possess a phenethylamine backbone. Scaffold hopping, a strategy in drug discovery, involves modifying the central core structure of a molecule to create novel chemotypes while retaining or improving biological activity. This approach can involve minor modifications, such as replacing or swapping atoms within a ring, or more extensive ring opening and closures.

Comparative Pharmacological Profiling with Analogous Chemical Entities (Non-Human)

Comparing the pharmacological profile of this compound with analogous chemical entities provides insights into its unique properties and mechanistic differences within the broader class of central nervous system modulators.

Structural and Mechanistic Similarities within the 2-Amino-5-Aryl-Oxazoline Class

This compound is a member of the 2-amino-5-aryl-oxazoline group, which includes other compounds such as aminorex, 4-methylaminorex, and fluminorex. These compounds share a common 4,5-dihydro-1,3-oxazol-2-amine core structure with an aryl substituent at the 5-position.

Mechanistically, many compounds within this class, including this compound and aminorex, function as monoamine releasing agents, specifically affecting norepinephrine, dopamine, and serotonin neurotransmission. This shared mechanism contributes to their sympathomimetic and central nervous system stimulant effects. For example, aminorex also acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), with EC₅₀ values for monoamine release comparable to this compound.

Table 2: Comparative In Vitro Monoamine Release EC₅₀ Values for Aminorex and this compound| Neurotransmitter | Aminorex EC₅₀ (nM) | This compound EC₅₀ (nM) |

| Norepinephrine | 26.4 | 26.4 |

| Dopamine | 49.4 | 49.4 |

| Serotonin | 193 | 193 |

Beyond their monoamine-releasing activity, aminorex is also a weak agonist of serotonin 5-HT₂ receptors, including 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors. Its EC₅₀ values for activation of these receptors are 4,365 nM for 5-HT₂A, 870 nM for 5-HT₂B, and 525 nM for 5-HT₂C. While specific receptor agonistic data for this compound on these receptors is also available, it similarly shows agonistic activity on 5-HT₂A (4,365 nM), 5-HT₂B (870 nM), and 5-HT₂C (525 nM) receptors.

Advanced Analytical Methodologies for Clominorex Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and identifying functional groups within Clominorex, providing detailed information about its composition and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the complete molecular structure of organic compounds, including this compound. It provides detailed information about the connectivity of atoms and their chemical environments. For compounds such as this compound and its analogues, NMR data, including ¹H NMR and ¹³C NMR spectra, are routinely recorded for structural confirmation . Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), offer enhanced structural elucidation capabilities for complex molecules by revealing correlations between different nuclei . These methods are critical in pharmaceutical research for identifying and validating lead compounds and understanding molecular interactions .

X-ray Diffraction (XRD) is a fundamental technique employed to determine the atomic and molecular structure of crystalline materials. This method is particularly valuable for compounds like this compound that can exist in crystalline forms, as it reveals the precise arrangement of atoms, bond lengths, and bond angles within the crystal lattice . X-ray crystallography can be used to determine the absolute stereochemistry of crystalline products or intermediates, which is vital for understanding the compound's specific spatial arrangement . Powder X-ray diffraction (PXRD) is also utilized to confirm the identity of solid materials, determine their crystallinity, and assess phase purity, which are critical parameters in pharmaceutical development .

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies are complementary techniques used for the identification and monitoring of chemical compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for detecting conjugated systems and aromatic rings within a molecule. The wavelength of maximum absorbance (λmax) is a characteristic feature that can aid in identifying functional groups and quantifying the concentration of a compound . For aromatic compounds like this compound, π→π* electronic transitions typically result in absorption maxima in the 250–280 nm range . UV-Vis spectroscopy can be employed for routine compound monitoring and purity checks based on its characteristic absorption profile.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature . This technique is crucial for understanding the thermal behavior of this compound, including its melting point, heat of fusion, and any polymorphic transitions. DSC can identify endothermic events (like melting) and exothermic events (like crystallization) . It is widely used in pharmaceutical analysis to assess the purity of drug compounds, characterize different polymorphic forms, and study the compatibility and stability of components in pharmaceutical preparations .

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Monitoring

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from mixtures, as well as for assessing its purity and the presence of impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used separation technique in chemical and pharmaceutical analysis. It allows for the separation of components in a liquid sample based on their differential migration through a stationary phase, driven by a mobile phase . HPLC is highly effective for chemical purity testing, impurity profiling, and quantification of active pharmaceutical ingredients .

For this compound, chiral HPLC has been specifically employed for purity determination. For instance, a chiral HPLC method reported a purity of 98.7% for this compound, with a retention time of 6.50 minutes, utilizing a CHIRAL PAK IA column (250 mm x 4.6 mm) .

Table 1: Example Chiral HPLC Parameters for this compound

| Parameter | Value |

| Purity | 98.7% |

| Retention Time | 6.50 minutes |

| Column | CHIRAL PAK IA (250 mm x 4.6 mm) |

| Detection Wavelength | Not specified in source |

| Elution Mode | Not specified in source |

HPLC variants, such as Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS), offer enhanced sensitivity and specificity, enabling the identification and quantification of metabolites, including this compound, in complex biological samples. The application of HPLC ensures the quality control and analytical integrity of this compound in research and potential development.

High-Performance Liquid Chromatography (HPLC) and its Variants

Reversed-Phase and Normal-Phase Methodologies

Liquid chromatography (LC) plays a pivotal role in the analysis of this compound, with both reversed-phase (RP) and normal-phase (NP) modes offering distinct advantages based on the compound's polarity and the desired separation characteristics.

Reversed-Phase Liquid Chromatography (RP-LC) RP-LC is the most widely utilized mode of high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) due to its versatility and robustness, particularly in pharmaceutical analysis. In RP-LC, separation occurs on a non-polar stationary phase (e.g., C18, C8, or C4 bonded silica) using a polar mobile phase, typically a mixture of water and an organic solvent such as methanol or acetonitrile. Compounds are retained based on their hydrophobicity, with more hydrophobic molecules exhibiting stronger interactions with the stationary phase and thus longer retention times. Given this compound's moderate polarity, RP-LC is a suitable technique for its analysis.

Normal-Phase Liquid Chromatography (NP-LC) Conversely, NP-LC employs a polar stationary phase, such as bare silica, amino, or cyano columns, and a non-polar mobile phase, often comprising solvents like hexane or heptane, frequently modified with polar additives like ethyl acetate or isopropanol. This mode is particularly effective for separating compounds based on subtle differences in polarity, making it valuable for positional isomers. Notably, normal phase column chromatography has been documented in the purification of this compound. More polar compounds are retained longer in NP-LC due to stronger interactions with the polar stationary phase.

Chiral Chromatography for Enantiomeric Separation and Purity Assessment

This compound exists as a racemic mixture, meaning it comprises equal amounts of its enantiomers (mirror-image isomers). Chiral chromatography is indispensable for the separation and analysis of such mixtures. Enantiomers possess identical chemical and physical properties in an achiral environment but can exhibit different biological activities.

Chiral HPLC columns are packed with chiral stationary phases (CSPs) that selectively interact with one enantiomer over the other, enabling their separation. While normal phase solvents are commonly employed for chiral HPLC separations, certain CSPs also permit the use of reversed-phase solvents. Enantioselective chromatography is crucial for assessing the enantiomeric composition, including enantiomeric excess and optical purity, of chiral compounds like this compound. This ensures the characterization of specific enantiomers for research purposes.

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile or semi-volatile compounds. For compounds like this compound that may not be sufficiently volatile, derivatization is often employed to convert them into more volatile forms suitable for GC analysis. GC, particularly when coupled with mass spectrometry (GC-MS), is a recognized method for the analysis of this compound.

Optimization of Carrier Gas and Column Selection

The efficiency and resolution of a GC separation are significantly influenced by the choice of carrier gas and column.

Column Selection The selection of the GC column is paramount for achieving optimal separation. Key factors include the stationary phase, column inner diameter (ID), film thickness, and column length. The stationary phase's polarity is the most critical characteristic, as it dictates the column's selectivity—the ability to separate different sample components based on the principle that "likes dissolve likes." For instance, a non-polar column is best suited for non-polar analytes, and vice versa. A 0.25 mm ID column is commonly used in capillary GC, offering a good balance between efficiency and sample capacity. The appropriate combination of these parameters is essential for achieving sufficient resolution and acceptable analysis speed.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) and its advanced counterpart, High-Performance Thin-Layer Chromatography (HPTLC), are planar chromatographic techniques used for the separation and qualitative or quantitative analysis of compounds. HPTLC offers advantages such as low maintenance costs, reduced analysis time, minimal mobile phase consumption per sample, and simplified sample clean-up.

In HPTLC, samples are spotted onto plates precoated with a stationary phase, typically silica gel 60 F254. A mobile phase then moves through the stationary phase by capillary action, separating the components based on their differential affinities. Densitometric scanning is used for quantification. While specific detailed research findings for this compound using TLC/HPTLC were not found, these methods are widely applied for the quantification of drugs in various matrices and for routine quality control, suggesting their applicability for this compound analysis.

Mass Spectrometric Identification and Quantification

Mass Spectrometry (MS) is an indispensable analytical technique for the definitive identification, structural elucidation, and precise quantification of chemical compounds. For this compound, MS plays a crucial role in confirming its identity and assessing its purity. It is also vital for the detection, identification, and quantification of compounds and their metabolites in complex biological samples. this compound has documented mass spectra available, including those obtained via GC-MS and LC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant, LC-MS/MS, represent powerful hyphenated techniques widely employed for the comprehensive characterization, purity assessment, and quantification of various compounds, including pharmaceuticals.

LC-MS/MS for this compound Analysis Ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) has been utilized in studies where this compound was identified as a metabolite. This technique allows for the identification of metabolic phenotype variations. LC-MS/MS is also capable of quantifying plasma concentrations of compounds over time, providing valuable pharmacokinetic data.

The methodology typically involves injecting samples onto a chromatographic column (e.g., Hyperil Gold column) with a linear gradient elution using specific mobile phases (e.g., 0.1% formic acid in water and methanol for positive polarity mode). The eluted compounds are then introduced into a mass spectrometer, such as an Orbitrap Q Exactive HF-X, for detection and fragmentation. Data processing software (e.g., Compound Discoverer) is used for peak alignment, peak picking, and quantification, with parameters such as retention time tolerance, actual mass tolerance, signal intensity tolerance, and signal/noise ratio being critical for accurate results. LC-MS/MS generally offers high sensitivity and robustness, making it a preferred method for complex analytical challenges.

Table 1: Key Analytical Parameters for LC-MS/MS of this compound and Metabolites (Example Data from a Metabolomics Study)

| Compound Name | Molecular Formula | Retention Time (min) |

| This compound | C₉H₉ClN₂O | 4.99 |

| (Other Metabolite Example) | C₁₉H₄₁O₆P | 14.60 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the accurate determination of a compound's elemental composition and exact mass. For this compound, HRMS provides the high mass accuracy necessary to confirm its molecular formula, C9H9ClN2O, and its monoisotopic mass of 196.0403406 Da. The precision offered by HRMS allows for the differentiation of compounds that may have identical nominal masses but distinct elemental compositions. For instance, in a study profiling plant biomarkers, this compound was listed with an accurate mass of 196.0404, determined through LC-HRMS/MS analysis. This application underscores the utility of HRMS in confirming the identity of this compound within complex samples by providing highly accurate mass measurements.

Quantitative Bioanalysis in Non-Human Biological Matrices

Quantitative bioanalysis is essential for determining the concentration of this compound and its metabolites in biological samples. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), particularly Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), is a widely employed technique for this purpose in non-human biological matrices. This approach offers high sensitivity and selectivity, which are critical for analyzing drugs and their metabolites in complex biological fluids and tissues.

In a metabolomics study investigating the effects of miR-499-5p injection on muscle metabolism in broiler chickens, this compound was identified and quantified as a metabolite in gastrocnemius muscle samples using UHPLC-MS/MS. The study involved collecting muscle samples from broiler chicks and analyzing them to identify changes in metabolite concentrations. The results indicated a quantifiable presence of this compound, with its identification based on accurate mass and MS information, further verified by comparing retention times and fragmentation patterns with standards. The fold change (FC) value for this compound in the treatment group compared to the control group was 1.51, with a p-value of 0.024.

Table 1: Quantitative Bioanalysis of this compound in Broiler Chicken Gastrocnemius Muscle

| Analyte | Molecular Formula | Fold Change (FC) | p-value |

| This compound | C9H9ClN2O | 1.51 | 0.024 |

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem MS (GC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds. This compound can be analyzed using GC-MS, as indicated by the availability of GC-MS spectra for the compound. The coupling of GC with mass spectrometry provides excellent separation capabilities for complex mixtures, followed by sensitive and specific detection. When combined with tandem mass spectrometry (GC-MS/MS), the technique offers enhanced selectivity and sensitivity, particularly useful for trace analysis in complex matrices.

Electron Ionization (EI) and Chemical Ionization (CI) are two primary ionization techniques used in GC-MS and GC-MS/MS to generate characteristic fragment ions from a molecule, aiding in its identification and structural elucidation.

Electron Ionization (EI): EI is considered a "hard" ionization technique, imparting significant energy to the analyte molecules, leading to extensive fragmentation. This fragmentation generates a unique pattern of ions that can be compared against mass spectral databases for identification. While EI provides rich structural information through various fragment ions, it can sometimes result in the absence or very low intensity of the molecular ion (M+•), making molecular weight determination challenging for some compounds.

Chemical Ionization (CI): CI is a "soft" ionization technique that imparts less energy to the analyte, resulting in less fragmentation. This often leads to the formation of a prominent protonated molecular ion ([M+H]+), which is highly valuable for confirming the molecular weight of the compound. CI typically employs a reagent gas (e.g., methane, isobutane, ammonia) that is ionized first and then reacts with the analyte molecules to form ions. The extent of fragmentation in CI can be somewhat controlled by selecting different reagent gases.

The differentiation of regioisomeric analogs is a critical aspect of analytical chemistry, especially for compounds like this compound which belong to a class of compounds (aminorex analogues) where structural variations can lead to different pharmacological properties. Regioisomers share the same molecular formula but differ in the connectivity of their atoms.

Mass spectrometric techniques, particularly GC-MS/MS and LC-MS/MS, are instrumental in distinguishing between regioisomers. This differentiation is often achieved by analyzing subtle differences in their retention times during chromatographic separation and, more importantly, by examining their unique fragmentation patterns generated during tandem mass spectrometry. Even if the molecular ions of isomers are identical, collision-induced dissociation (CID) can produce distinct product ion spectra due to variations in bond energies and fragmentation pathways, allowing for their unequivocal identification. While the general principles for differentiating regioisomers using these techniques are well-established, specific research findings detailing the differentiation of this compound from its potential regioisomeric analogs were not found in the provided search results.

Electron Ionization (EI) and Chemical Ionization (CI) Fragmentation Analysis

Imaging Mass Spectrometry for Spatial Distribution Studies

Imaging Mass Spectrometry (IMS), also known as Mass Spectrometry Imaging (MSI), is a powerful label-free analytical technique that allows for the direct visualization of the spatial distribution of molecules within a sample, such as tissue sections. This technique integrates mass spectrometry analysis with ion imaging, providing both qualitative and quantitative molecular data alongside spatial information. MSI is particularly valuable in drug discovery and development for understanding the pharmacokinetics and biodistribution of drugs and their metabolites in biological tissues without the need for chemical labeling. It can detect and map the distribution of various molecular species, including small molecules, metabolites, lipids, and proteins. By analyzing thin tissue sections, MSI can reveal how a compound is distributed at a macro and micro level within organs and even at a cellular level, providing insights that bulk tissue analysis cannot. While MSI has broad applications in visualizing drug distribution, specific research findings detailing the spatial distribution of this compound using imaging mass spectrometry were not found in the provided search results.

Analytical Method Development and Validation Protocols for Research Applications

The development and validation of analytical methods for research applications involving this compound are crucial to ensure the reliability, accuracy, and reproducibility of the generated data. A well-developed and validated method ensures that the results are fit for their intended purpose, whether for quantitative determination, identification, or characterization of the compound in various matrices.

Key parameters considered during analytical method development and validation include:

Specificity/Selectivity: The ability of the method to accurately measure the analyte of interest without interference from other components in the sample matrix.

Accuracy: The closeness of the test results to the true value. Recovery studies are typically performed to assess accuracy.

Precision: The degree of agreement among individual test results when the method is applied repeatedly. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a defined range. A calibration curve is established, and a high correlation coefficient (R²) indicates a strong linear relationship.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected (LOD) and quantitatively determined (LOQ).

Stability: The ability of the analyte to remain unchanged in a given matrix under specific storage and analytical conditions. This includes freeze-thaw stability, short-term stability, and long-term stability.

Carry-over: The potential for analyte residue from a high-concentration sample to affect the measurement of a subsequent low-concentration sample.

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte, which can lead to signal suppression or enhancement.

Method development involves defining the design, operating conditions, and limitations of the method, considering the physicochemical properties of this compound and the nature of the matrix. Once developed, bioanalytical method validation confirms that the method is suitable for analyzing study samples, often following guidelines from regulatory bodies.

Computational and in Silico Modeling of Clominorex

Molecular Structure and Conformational Analysis through Computational Chemistry

The molecular structure of Clominorex features a 4,5-dihydro-1,3-oxazol-2-amine ring system substituted with a 4-chlorophenyl group. Understanding the three-dimensional (3D) arrangement of atoms and the various shapes a molecule can adopt, known as conformational analysis, is crucial in medicinal chemistry as it directly impacts biological activity and target interactions.

Computational chemistry methods, such as molecular mechanics (MM) and quantum mechanics (QM), including Density Functional Theory (DFT), are widely employed for conformational analysis. These methods allow for the generation and optimization of molecular conformers, calculation of their relative energies, and simulation of conformational dynamics. For a molecule like this compound, which possesses a degree of conformational flexibility due to rotatable bonds, computational methods can identify stable low-energy conformations. Given that this compound is a racemic mixture, computational studies could also explore the distinct conformations and energetic profiles of its individual stereoisomers. Although general computational methods for conformational analysis are well-established, specific detailed findings for this compound's conformers were not found in the reviewed literature.

Table 1: Key Computed Descriptors for this compound

| Property | Value | Source |

| Molecular Formula | C9H9ClN2O | |

| Molecular Weight | 196.63 g/mol | |

| Monoisotopic Mass | 196.0403406 Da | |

| XLogP3 | 1.4 | |

| AlogP | 1.73 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Hydrogen Bond Donor Count | 2 | |

| Rotatable Bond Count | 1 | |

| Polar Surface Area (PSA) | 47.61 Ų | |

| Exact Mass | 196.0403 | |

| CX Basic pKa | 7.49 |

Computational Approaches for Elucidating Reaction Mechanisms and Pathways

Computational chemistry is instrumental in elucidating reaction mechanisms by exploring the potential energy surface of chemical reactions. This involves identifying reactants, intermediates, products, and crucial transition states, providing insights into how reactions proceed at an atomic level. For this compound, computational studies could be applied to understand its synthetic pathways or metabolic transformations. For instance, this compound is known to undergo various chemical reactions such as oxidation to form oxazoles, reduction to amine derivatives, and nucleophilic substitution on its chlorophenyl group. Computational methods could predict the energetics and kinetics of these reactions, identify key intermediates, and determine the most favorable reaction conditions. While the general principles of computational mechanistic studies are well-defined, specific published computational analyses of reaction mechanisms and pathways for this compound were not identified in the available search results.

Theoretical Studies of Receptor Binding and Ligand Interactions

This compound is known to exert its sympathomimetic effects by targeting adrenergic and dopaminergic receptors, acting as a norepinephrine-dopamine reuptake inhibitor. Theoretical studies, particularly molecular docking and molecular dynamics simulations, are essential computational tools for investigating how small molecules like this compound interact with their biological targets. These methods aim to predict the binding modes, affinities, and dynamic behavior of ligand-receptor complexes.

Molecular docking is a computational technique used to predict the preferred binding orientation (pose) of a ligand within the active site of a target macromolecule, typically a protein, and to estimate its binding affinity. For this compound, molecular docking simulations could be performed against known or putative targets such as the dopamine transporter (DAT) and norepinephrine transporter (NET). The process involves generating possible ligand conformations and orientations within the receptor binding pocket and then scoring these poses based on an energy function to identify the most favorable binding modes. Docking simulations can provide valuable insights into the key residues involved in ligand-receptor interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the binding affinity.

Molecular dynamics (MD) simulations extend the insights from molecular docking by providing a dynamic view of ligand-receptor interactions over time. Unlike static docking poses, MD simulations account for the flexibility of both the ligand and the receptor, allowing for the observation of conformational changes, induced-fit effects, and the stability of the ligand-receptor complex in a simulated physiological environment. For this compound, MD simulations could reveal how the compound maintains its interaction with the dopamine or norepinephrine transporters, the stability of these interactions, and potential changes in the protein's binding site upon ligand binding. Such simulations can help in understanding the residence time of the ligand at its target, which is increasingly recognized as a key factor in drug efficacy.

Molecular Docking Simulations for Binding Affinity Prediction

Quantitative Structure-Activity Relationship (QSAR) Modeling for De Novo Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes a mathematical relationship between the physicochemical properties of chemical compounds and their biological activities. This methodology is particularly valuable for predicting the activity of novel analogs and guiding the de novo design of new compounds with desired properties. this compound belongs to a class of aminorex analogues, for which QSAR studies are relevant in understanding how structural modifications influence their pharmacological profiles.

QSAR models are built by correlating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) with observed biological activities (e.g., binding affinity, potency). These models can then be used to predict the biological activity of new compounds that have not yet been synthesized or tested, thereby streamlining the drug discovery process. For this compound and its derivatives, QSAR models could be developed to predict their activity as norepinephrine-dopamine reuptake inhibitors or their anorectic potential based on their structural features. This allows for the virtual screening of large chemical libraries and the identification of promising candidates for synthesis and experimental validation. While the general utility of QSAR in drug design is well-established, specific QSAR models or detailed research findings developed solely for this compound were not found in the search results.

Virtual Screening Methodologies for Lead Identification

Virtual screening (VS) is a powerful computational technique employed to identify potential hit molecules from large chemical libraries, serving as a cost-effective and time-efficient alternative to traditional high-throughput screening. This approach is crucial for lead identification and optimization in drug discovery pipelines. Virtual screening methodologies are broadly categorized into two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

Structure-Based Virtual Screening (SBVS): SBVS relies on the three-dimensional structure of the target protein, such as adrenergic or dopaminergic receptors, which are known molecular targets for this compound. In this method, a library of small molecules is computationally docked into the active site of the biochemical target using algorithms and scoring functions. The goal is to predict how strongly and favorably a ligand binds to the target. For this compound, if the precise 3D structures of its binding sites on adrenergic or dopaminergic receptors were available, SBVS could be used to:

Identify novel scaffolds: Screen vast databases of compounds to find new chemical entities that fit into the receptor's binding pocket with high affinity.

Optimize existing leads: Analyze the binding modes of this compound and its analogs to understand key interactions, guiding the design of more potent or selective derivatives.

Predict binding affinity: Utilize scoring functions to rank compounds based on their predicted binding strength to the target.

Ligand-Based Virtual Screening (LBVS): LBVS is applied when the three-dimensional structure of the target protein is unknown or not well-defined, but information about known active ligands is available. Since this compound is a known sympathomimetic agent interacting with specific receptors, LBVS approaches could leverage its structural and pharmacological properties. Common LBVS techniques include:

Pharmacophore modeling: This involves creating a 3D representation of the essential features of this compound (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) that are crucial for its biological activity. This pharmacophore model can then be used to search chemical databases for compounds possessing similar spatial arrangements of these features.

Shape similarity searching: This method compares the 3D shape of this compound with other compounds in a database to identify molecules with similar steric profiles, assuming that compounds with similar shapes may exhibit similar biological activities.

Quantitative Structure-Activity Relationship (QSAR) modeling: QSAR aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. By building a QSAR model based on this compound and its known active analogs, it would be possible to predict the activity of new, untested compounds.

Application to this compound: Given this compound's established interaction with adrenergic and dopaminergic receptors, virtual screening could be employed to discover new chemical entities that modulate these pathways. For instance, if a specific receptor subtype (e.g., a particular adrenergic receptor) is targeted, SBVS could identify compounds with high predicted affinity for that receptor. Alternatively, LBVS, using this compound as a reference ligand, could identify structurally diverse compounds that share the key molecular features responsible for its sympathomimetic activity. These computational predictions would then guide experimental synthesis and biological evaluation, streamlining the lead identification process.

Table 1: Key Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3876-10-6 | |

| Molecular Formula | C₉H₉ClN₂O | |

| Molecular Weight | 196.64 g/mol | |

| IUPAC Name | 5-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine | |

| PubChem CID | 19752 |

Contemporary Research Applications and Future Directions for Clominorex

Clominorex as a Model Compound in Heterocyclic Chemistry

This compound is recognized as a model compound for investigating the synthesis and reactivity of oxazoline derivatives . Heterocyclic compounds, defined by the presence of heteroatoms like oxygen, nitrogen, or sulfur within their ring structures, constitute the largest class of organic compounds and are foundational to numerous natural products and pharmaceuticals . The study of this compound contributes to a deeper understanding of these prevalent chemical structures.

Further Exploration of Oxazoline Ring Chemistry and Reactivity

The oxazolidin-imine ring within this compound provides a platform for exploring diverse chemical transformations. This compound is known to undergo various reactions, including oxidation, which can yield corresponding oxazoles; reduction, leading to amine derivatives; and nucleophilic substitution reactions involving its chlorophenyl group, resulting in the formation of various derivatives . These reactions exemplify the inherent reactivity patterns of oxazoline rings. Research into oxazoline ring chemistry, often involving cationic ring-opening polymerization (CROP) of 2-oxazolines, further highlights the versatility of these cyclic structures in polymer synthesis and other applications, providing a broader context for the reactivity observed in compounds like this compound .

Contributions to Fundamental Heterocyclic Chemistry Principles

By serving as a model for oxazoline derivatives, this compound aids in elucidating fundamental principles of heterocyclic chemistry. This includes understanding the unique electronic properties, stability, and reaction mechanisms associated with heterocyclic systems . The investigation of this compound's synthesis and transformations directly contributes to the broader knowledge base of how heteroatoms influence molecular behavior and reactivity within cyclic frameworks .

Strategic Role in Chemical Biology Research

This compound's impact on the central nervous system positions it as a compound of interest in neuropharmacology research, highlighting its strategic role in chemical biology . Chemical biology often employs small molecules, known as chemical probes, to selectively interact with and modulate specific biological targets, thereby enabling the investigation of complex biological mechanisms and diseases .

Development of Chemical Probes for Investigating Biological Systems

While not explicitly classified as a chemical probe in all contexts, this compound's pharmacological activities suggest its utility in probing biological systems. Chemical probes are designed to selectively bind to and alter the function of specific protein targets, allowing researchers to determine the protein's role in complex living systems . This compound's structural relation to other psychostimulants and monoamine releasing agents, such as aminorex, underscores its potential as a tool for understanding neurochemical processes .

Elucidation of Cellular Signaling Pathways and Intermolecular Interactions

Research into this compound has indicated its ability to stimulate the release of norepinephrine and dopamine, and to modulate serotonin levels . This direct interaction with neurotransmitter systems makes this compound valuable for elucidating cellular signaling pathways and intermolecular interactions within the nervous system. Such studies can provide insights into conditions like mood disorders and attention deficit hyperactivity disorder (ADHD) by exploring how specific compounds influence neurotransmitter dynamics .

Perspectives in Academic Drug Discovery and Preclinical Development

This compound was initially developed as an appetite suppressant, indicating its historical relevance in drug discovery efforts . Although its direct medical use has been limited due to potential side effects, its pharmacological profile continues to offer perspectives for academic drug discovery and preclinical development .

Preclinical development is a critical phase in the journey of new drug candidates, involving comprehensive testing for toxicity, pharmacokinetics (how the body processes the drug), and pharmacodynamics (the drug's effects on the body) . The insights gained from studying compounds like this compound, particularly their stimulant properties and influence on neurotransmitter release, can inform the identification and optimization of new drug targets . Academic research often focuses on understanding the underlying biology of diseases and identifying drug targets, which can then be modified by drugs to treat various conditions . This compound's established effects provide a foundation for exploring novel therapeutic approaches, even if the compound itself is not directly pursued as a drug candidate.

Rational Design of Novel Chemical Entities with Modulated Activities

This compound serves as a valuable model compound for studying the synthesis and reactivity of oxazoline derivatives. The exploration of its chemical properties contributes to a broader understanding of this class of compounds, which can inform the rational design of new chemical entities. The historical context of related compounds, such as aminorex, shows that structure-activity relationship (SAR) studies have been conducted on 2-amino-5-aryl-2-oxazolines, a class to which this compound belongs. This foundational work in SAR is crucial for targeted drug design, allowing researchers to modify the basic scaffold to achieve specific pharmacological profiles, potentially with modulated activities. The ongoing development of new psychoactive substances (NPS) through slight structural alterations of existing illicit drugs highlights the continuous relevance of understanding compound modifications for different effects, including the induction of halogen residues in derivatives of related compounds like 4-methylaminorex.

Advancing Foundational Knowledge in Non-Human Neuropharmacology Research

This compound's impact on the central nervous system positions it as a subject of interest in neuropharmacology research. It is characterized as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), exerting its effects by stimulating the release of crucial monoamine neurotransmitters and modulating their reuptake. This mechanism of action, involving adrenergic and dopaminergic receptors, provides a basis for understanding monoaminergic neurotransmission.

Research into this compound and its analogues contributes to advancing foundational knowledge in non-human neuropharmacology by elucidating the complex interactions of such compounds with monoamine transporters. For instance, studies on aminorex analogues, which share pharmacological and neurochemical similarities with amphetamines and cocaine, demonstrate their interference with monoamine transporter function. Further, neurochemical and behavioral studies conducted with stereoisomers of related compounds like 4-methylaminorex in non-human models have correlated behavioral effects with drug-induced dopamine release, providing insights into the neurochemical underpinnings of their actions. This type of research is vital for understanding fundamental brain processes and the impact of psychoactive substances.

Identification of Research Gaps and Unexplored Methodological Avenues for this compound

Despite its historical presence and known pharmacological profile, several research gaps and unexplored methodological avenues exist for this compound, indicating fertile ground for future investigations.

Need for Comprehensive Comparative Studies with Contemporary Compounds

A significant research gap identified for this compound is the absence of comprehensive, peer-reviewed studies directly comparing it with modern anorexiants, such as lorcaserin. Given this compound's unique oxazolidin-imine scaffold, which structurally diverges from the phenethylamine backbone common in older anorexiants like phentermine, comparative pharmacological and behavioral studies could yield critical insights. Such comparisons would not only clarify its relative efficacy and mechanism of action compared to current therapeutic agents but also highlight potential advantages or disadvantages that could inform future drug design.

Potential for Novel Applications Beyond Historical Therapeutic Context

Historically, this compound was developed as an appetite suppressant. However, its pharmacological profile as a sympathomimetic agent with stimulant properties suggests potential applications beyond this original therapeutic context. This compound has been noted for its ability to enhance physical performance by increasing alertness and reducing fatigue. Furthermore, its capacity to stimulate the release of norepinephrine and dopamine indicates potential utility in addressing mood disorders, including depression and attention deficit hyperactivity disorder (ADHD). The modulation of serotonin levels also suggests possible applications in anxiety management. These unexplored avenues represent opportunities for repurposing this compound or its derivatives for conditions where monoaminergic modulation is therapeutically beneficial, moving beyond its initial focus on appetite suppression.

Q & A

How to formulate a research question investigating Clominorex’s pharmacological mechanisms?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define a hypothesis-driven question. For example: "How does this compound modulate dopamine reuptake inhibition in murine models compared to structurally analogous compounds?" Specify independent variables (e.g., dosage, administration route) and dependent variables (e.g., neurotransmitter levels, behavioral outcomes) .

Q. What experimental design principles should guide in vitro/in vivo studies of this compound?

- Methodological Answer :

- Controls : Include positive controls (e.g., known dopamine reuptake inhibitors) and negative controls (vehicle-only groups).

- Sample Size : Use power analysis to determine sample size; suggests ~100 subjects for representative inference in behavioral studies.

- Blinding : Implement double-blinding to reduce bias in outcome measurement .

Q. How to ensure reproducibility in synthesizing this compound for experimental use?

- Methodological Answer :

- Document synthesis protocols with exact reagent ratios, temperatures, and purification steps.

- Characterize compounds using NMR, HPLC, and mass spectrometry, cross-referencing with published spectra.

- Deposit protocols in open-access repositories (e.g., Zenodo) for transparency .

Q. What are best practices for conducting a literature review on this compound’s safety profile?

- Methodological Answer :

- Use Boolean search terms in PubMed/Scopus: (this compound OR "chemical synonym") AND (toxicity OR "adverse effects").

- Prioritize primary sources (peer-reviewed journals) over secondary summaries.

- Create a matrix to compare study designs, sample sizes, and conflicting results .

Q. How to validate this compound’s metabolic stability in preclinical models?

- Methodological Answer :

- Use tandem mass spectrometry (LC-MS/MS) to quantify plasma concentrations over time.

- Compare metabolic half-life across species (e.g., rodents vs. primates) to assess translational relevance.

- Report variability using standard deviation and confidence intervals .

Advanced Research Questions

Q. How to resolve contradictions in reported efficacy of this compound across studies?

- Methodological Answer :

- Perform meta-analysis with subgroup stratification (e.g., dosage ranges, patient demographics).

- Apply sensitivity analysis to identify outliers or confounding variables (e.g., drug interactions).

- Use triangulation: Combine quantitative data with qualitative insights from expert interviews .

Q. What advanced statistical methods are suitable for analyzing this compound’s dose-response relationships?

- Methodological Answer :

- Fit data to nonlinear regression models (e.g., sigmoidal Emax model).

- Use Bayesian hierarchical models to account for inter-study variability.

- Validate assumptions with residual plots and goodness-of-fit tests (e.g., AIC/BIC) .

Q. How to optimize analytical assays for detecting this compound in complex biological matrices?

- Methodological Answer :

- Develop a UPLC-MS/MS method with isotope-labeled internal standards.

- Validate parameters:

| Parameter | Requirement |

|---|---|

| Linearity | R² ≥ 0.99 |

| LOD/LOQ | 0.1 ng/mL and 0.3 ng/mL |

| Matrix Effects | ≤ 15% variability |

Q. How to design a longitudinal study assessing this compound’s neuroadaptive effects?

- Methodological Answer :

Q. What strategies mitigate ethical challenges in human trials involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.